molecular formula C23H29N3O3S B2949965 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide CAS No. 1252928-72-5

2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide

Cat. No. B2949965
CAS RN: 1252928-72-5
M. Wt: 427.56
InChI Key: QBVUNTDPYWZZHD-UHFFFAOYSA-N
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Description

2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C23H29N3O3S and its molecular weight is 427.56. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Thieno[3,2-d]pyrimidine derivatives have been identified as promising anticancer agents. The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have shown appreciable cancer cell growth inhibition against various cancer cell lines. These findings suggest the potential of thieno[3,2-d]pyrimidine derivatives in developing new anticancer agents (Al-Sanea et al., 2020). Additionally, compounds with thieno[3,2-d]pyrimidine scaffold have demonstrated potent dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, indicating their relevance in cancer treatment strategies (Gangjee et al., 2008).

Antimicrobial Activity

Research has also highlighted the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing good antibacterial and antifungal activities. This underlines the compound's potential in developing antimicrobial agents (Hossan et al., 2012).

Enzyme Inhibition

The thieno[3,2-d]pyrimidine derivatives have been explored for their enzyme inhibition capabilities. Specifically, compounds based on this scaffold have been synthesized as potential dual inhibitors for enzymes like thymidylate synthase and dihydrofolate reductase, pivotal in the replication of cancer cells. These studies suggest the compound's utility in therapeutic interventions targeting these enzymes (Gangjee et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of two key starting materials, namely 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid and N-(4-phenylbutan-2-yl)acetamide. The reaction involves the use of coupling agents and catalysts to facilitate the formation of the final product.", "Starting Materials": [ "3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(4-phenylbutan-2-yl)acetamide", "Coupling agents", "Catalysts" ], "Reaction": [ "The first step involves the activation of the carboxylic acid group of 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).", "The activated carboxylic acid group then reacts with the amine group of N-(4-phenylbutan-2-yl)acetamide in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA) to form the intermediate product.", "The intermediate product is then subjected to further reactions such as deprotection and purification to yield the final product, 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide." ] }

CAS RN

1252928-72-5

Molecular Formula

C23H29N3O3S

Molecular Weight

427.56

IUPAC Name

2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C23H29N3O3S/c1-16(2)11-13-25-22(28)21-19(12-14-30-21)26(23(25)29)15-20(27)24-17(3)9-10-18-7-5-4-6-8-18/h4-8,12,14,16-17H,9-11,13,15H2,1-3H3,(H,24,27)

InChI Key

QBVUNTDPYWZZHD-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC(C)CCC3=CC=CC=C3

solubility

not available

Origin of Product

United States

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